molecular formula C8H19N B116587 2-Ethylhexylamine CAS No. 104-75-6

2-Ethylhexylamine

Cat. No. B116587
CAS RN: 104-75-6
M. Wt: 129.24 g/mol
InChI Key: LTHNHFOGQMKPOV-UHFFFAOYSA-N
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Patent
US04207263

Procedure details

The procedure described in Example 1 is followed. 650 parts of 2-ethyl-hexan-1-ol, 300 parts of a reduced nickel catalyst which contains 60% of nickel on kieselguhr and 7 parts of sodium bicarbonate are heated to 140° C. and at this temperature ammonia gas is passed into the well-stirred suspension at the rate at which it is converted. The reaction ends after 8 hours. The mixture is worked up by distillation and gives 96% of theory of di-2-ethylhexylamine, 1% of theory of 2-ethylhexylamine and 0.3% of theory of tri-2-ethylhexylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
reduced nickel
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4]O)[CH3:2].C(=O)(O)[O-].[Na+].[NH3:15]>[Ni]>[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][NH2:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
reduced nickel
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The mixture is worked up by distillation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)C(CN)CCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.